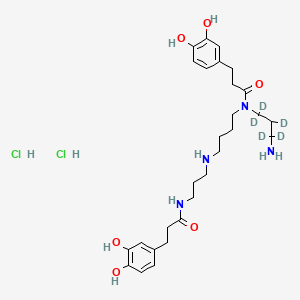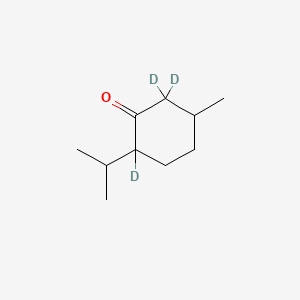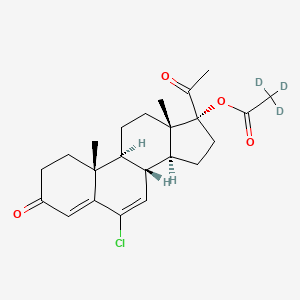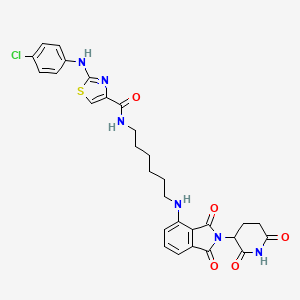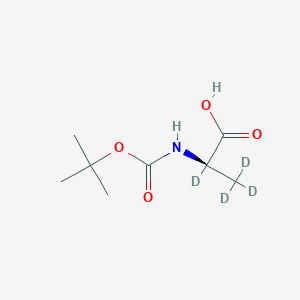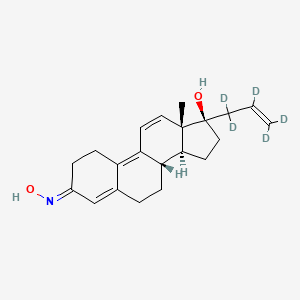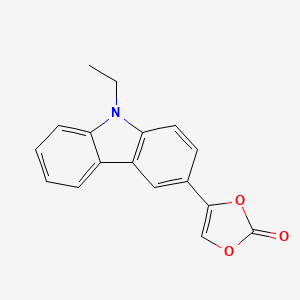
(rac)-1-Hydroxy Ketorolac Methyl Ester-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 is a deuterated derivative of Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is used in scientific research to study the pharmacokinetics and metabolism of Ketorolac. The deuterium labeling helps in tracing the compound in biological systems using mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-1-Hydroxy Ketorolac Methyl Ester-d3 typically involves the deuteration of Ketorolac followed by esterification. The process begins with the preparation of deuterated Ketorolac, which is then reacted with methanol in the presence of an acid catalyst to form the methyl ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and catalysts. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted ester derivatives.
Scientific Research Applications
(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 is used in various scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the biotransformation of Ketorolac.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Ketorolac.
Industry: Utilized in the development of new NSAID formulations and in quality control processes.
Mechanism of Action
The mechanism of action of (rac)-1-Hydroxy Ketorolac Methyl Ester-d3 involves its conversion to Ketorolac in the body. Ketorolac inhibits the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX enzymes, Ketorolac reduces inflammation, pain, and fever. The deuterium labeling does not alter the mechanism of action but allows for easier tracking in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ketorolac: The non-deuterated form of the compound.
Ketorolac Tromethamine: A salt form of Ketorolac used for its enhanced solubility.
(rac)-1-Hydroxy Ketorolac: The non-deuterated hydroxyl derivative.
Uniqueness
(rac)-1-Hydroxy Ketorolac Methyl Ester-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracking using mass spectrometry. This makes it a valuable tool in pharmacokinetic and metabolic studies.
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
trideuteriomethyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3/i1D3 |
InChI Key |
BVOPXASBFYEPRL-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |
Canonical SMILES |
COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


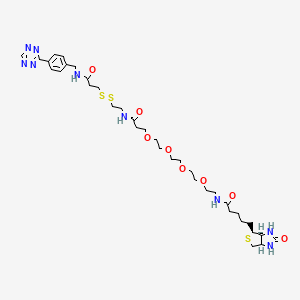
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
